NS-638

Übersicht

Beschreibung

NS 638 is a nonpeptide small molecule with Ca2+ channel-blocking properties. It specifically inhibits Ca2+ influx through ion channels, particularly those activated by potassium (K+). The compound’s IC50 value for blocking K±stimulated intracellular Ca2+ elevation is 3.4 μM .

Vorbereitungsmethoden

Synthetic Routes:

Unfortunately, specific synthetic routes for NS 638 are not widely documented in the available literature. it is essential to note that NS 638 is a commercially available compound, and its synthesis likely involves specialized procedures.

Industrial Production Methods:

The industrial-scale production of NS 638 may involve proprietary processes by manufacturers. These methods are typically confidential due to commercial considerations.

Analyse Chemischer Reaktionen

NS 638 unterliegt verschiedenen Arten von Reaktionen, darunter Oxidation, Reduktion und Substitution. Lassen Sie uns dies weiter untersuchen:

- Oxidations- und Reduktionsreaktionen::

- NS 638 kann an Redoxreaktionen teilnehmen, was möglicherweise seine pharmakologischen Eigenschaften verändert.

- Häufige Reagenzien für Oxidation und Reduktion sind verschiedene Oxidationsmittel (z. B. Peroxide, Chromate) und Reduktionsmittel (z. B. Hydride, Metallkatalysatoren).

- Substitutionsreaktionen::

- NS 638 könnte nukleophile oder elektrophile Substitutionen eingehen.

- Reagenzien wie Alkylhalogenide, Amine oder andere Nukleophile können beteiligt sein.

- Hauptprodukte::

- Die spezifischen Produkte, die aus diesen Reaktionen resultieren, hängen von den Reaktionsbedingungen und den Ausgangsmaterialien ab.

- Detaillierte Studien zur Reaktivität von NS 638 sind rar, daher sind weitere Forschungsarbeiten erforderlich.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

NS-638 has been extensively studied for its effects on calcium channels, specifically N- and L-type calcium channels. Research indicates that it can reversibly block these channels, which play a crucial role in neuronal excitability and neurotransmitter release . The compound's ability to inhibit calcium influx has implications for conditions characterized by excessive neuronal activity, such as epilepsy and other neurodegenerative disorders.

Table 1: Summary of Pharmacological Effects of this compound

| Property | Description |

|---|---|

| Compound Type | Small nonpeptide molecule |

| Calcium Channel Target | N- and L-type calcium channels |

| Mechanism of Action | Reversible blockade of calcium influx |

| Potential Applications | Neuroprotection, treatment of epilepsy, ischemic conditions |

Neuropharmacological Applications

The neuroprotective effects of this compound have been investigated in various preclinical models. For instance, studies have demonstrated that the compound can reduce neuronal damage in ischemic conditions by modulating calcium dynamics within cells . This suggests that this compound could be beneficial in developing treatments for stroke or traumatic brain injury.

Case Study: Ischemic Injury Model

In a controlled study using rodent models of ischemic injury, administration of this compound resulted in a significant reduction in neuronal death compared to control groups. The findings suggest that by blocking calcium channels, this compound mitigates the excitotoxic effects associated with prolonged calcium influx during ischemia.

Future Directions and Research Opportunities

Given the promising pharmacological profile of this compound, further research is warranted to explore its full therapeutic potential. Areas for future investigation include:

- Chronic Pain Management : Investigating the efficacy of this compound in models of chronic pain where calcium channel activity is dysregulated.

- Neurodegenerative Diseases : Assessing its potential use in diseases such as Alzheimer's or Parkinson's, where calcium homeostasis is disrupted.

- Combination Therapies : Exploring synergistic effects with other neuroprotective agents to enhance therapeutic outcomes.

Wirkmechanismus

NS 638’s mechanism of action involves blocking Ca2+ influx through specific channels. Key points:

- Molecular Targets::

- NS 638 inhibits N-type voltage-gated calcium channels (CaV2.2) and L-type calcium channels in the central nervous system (CNS) .

- By doing so, it modulates intracellular calcium levels.

- Pathways Involved::

- The compound affects signaling pathways related to calcium-dependent processes.

- These pathways impact neurotransmitter release, muscle contraction, and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von NS 638 liegt in seiner nicht-peptidischen Natur und der spezifischen Kanalselektivität. Obwohl ich keine umfassende Liste ähnlicher Verbindungen habe, vergleichen Forscher es häufig mit anderen Calciumkanalblockern.

Biologische Aktivität

NS-638 is a small, nonpeptide molecule recognized for its pharmacological properties, particularly as a calcium channel blocker. This compound has garnered attention for its potential therapeutic applications in various conditions, especially those involving neuronal ischemia and other pathophysiological states.

This compound exhibits its biological activity primarily through the inhibition of calcium channels. It effectively blocks K+-stimulated intracellular calcium elevation with an IC50 value of approximately 3.4 μM . This mechanism is crucial in modulating cellular responses, particularly in neuronal tissues where calcium signaling plays a pivotal role in excitability and neurotransmitter release.

Anti-Ischemic Properties

Research indicates that this compound demonstrates significant anti-ischemic effects. In a mouse model of focal ischemia induced by middle cerebral artery occlusion (MCAO), administration of this compound at a dosage of 50 mg/kg resulted in reduced infarct volume, indicating its protective role against neuronal damage during ischemic events . However, it was noted that similar effects were not observed in gerbil models, suggesting variability in efficacy across different species or models.

Cytotoxicity Studies

Further investigations have highlighted the compound's potential cytotoxic effects on various cancer cell lines. For instance, this compound has been shown to induce apoptosis in specific leukemia cell lines, leading to cell cycle arrest at G0/G1 and G2 phases . This property underscores its potential as an anticancer agent, particularly in targeting malignancies characterized by dysregulated calcium homeostasis.

Table: Summary of this compound Biological Activities

Detailed Research Findings

- Calcium Channel Blockade : The primary action of this compound as a calcium channel blocker facilitates the modulation of calcium influx into cells, which is critical for various physiological processes including muscle contraction and neurotransmitter release. This blockade can help prevent excitotoxicity associated with excessive calcium levels during ischemic episodes.

- Neuroprotective Effects : In animal studies, this compound has shown promise in protecting neurons from damage due to ischemia. The reduction in infarct size suggests that it may improve outcomes in conditions such as stroke .

- Anticancer Potential : The ability of this compound to induce apoptosis and disrupt the cell cycle positions it as a candidate for further exploration in cancer therapies. Its effects on specific signaling pathways related to cancer cell survival warrant additional studies to elucidate its full therapeutic potential .

Eigenschaften

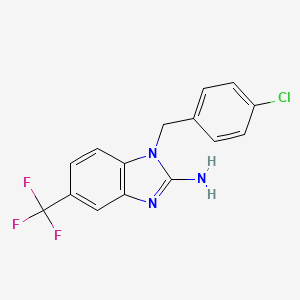

IUPAC Name |

1-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3N3/c16-11-4-1-9(2-5-11)8-22-13-6-3-10(15(17,18)19)7-12(13)21-14(22)20/h1-7H,8H2,(H2,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQCVUZORDAARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)C(F)(F)F)N=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164561 | |

| Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150493-34-8 | |

| Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150493348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.